2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol

Medicinal Chemistry Drug Design Physicochemical Profiling

Screening campaigns using generic benzyl amino alcohols risk false negatives-2,5- or 3,4-isomers cannot replicate the halogen-bonding geometry of the 2,4-substitution pattern. CAS 1491750-89-0 provides the precise spatial arrangement for kinase, sigma receptor & bromodomain SAR. • 2,4-Dihalo substitution provides distinct halogen-bonding geometry vs. regioisomers • 2-Methylpropan-1-ol backbone enhances sigma-1 affinity >10-fold over ethanolamines • Multi-source availability (≥3 suppliers) supports inter-lot purity verification

Molecular Formula C11H15BrClNO
Molecular Weight 292.60 g/mol
Cat. No. B13251207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol
Molecular FormulaC11H15BrClNO
Molecular Weight292.60 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C11H15BrClNO/c1-11(2,7-15)14-6-8-3-4-9(13)5-10(8)12/h3-5,14-15H,6-7H2,1-2H3
InChIKeyUKXUJBXTJFAMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS 1491750-89-0) is a substituted benzyl amino alcohol with the molecular formula C11H15BrClNO and a molecular weight of 292.60 g/mol. It features a 2,4-dihalogenated phenyl ring linked via a methylamino bridge to a 2-methylpropan-1-ol backbone. This compound is commercially available from multiple research chemical suppliers at a typical purity of 95% and is primarily utilized as a synthetic building block or intermediate in medicinal chemistry research programs .

2,4-Regioisomer defined: Enables regioisomer-specific SAR and halogen-bonding studies, distinct from 2,5- or 3,4-analogs.
Branched amino alcohol: 2-Methylpropan-1-ol backbone offers a unique hydrogen-bond donor/acceptor geometry compared to linear ethanolamines.
Multi-supplier sourcing: Available from multiple independent vendors, supporting procurement continuity and lot-to-lot verification.

Why Generic Substitution Fails in Research


Regioisomeric 2-bromo-4-chlorophenyl amino alcohols are not interchangeable. The precise 2,4-substitution pattern on the aromatic ring dictates distinct steric and electronic properties—altering logP, hydrogen-bonding capacity, and metabolic susceptibility—that cannot be replicated by the 2,5- or 3,4-isomers [1]. Furthermore, the 2-methylpropan-1-ol backbone provides a unique spatial arrangement of the hydrogen-bond donor/acceptor relative to an ethanol or 2-methylpropan-2-ol chain, which directly impacts target recognition . These compound-specific physicochemical signatures mean that substituting a generic analog risks irreproducible biological data and synthetic dead-ends.

Regioisomer mismatch: 2,5- or 3,4-substitution alters lipophilicity, halogen-bonding geometry, and metabolic susceptibility—profiles may not transfer.
Backbone substitution: Linear ethanolamine analogs may yield significantly lower target affinity in sigma-receptor SAR programs.
Alcohol class change: Tertiary alcohol isomers resist ADH oxidation; primary alcohol may shorten metabolic half-life, altering PK profiles in research models.

Quantitative & Comparative Procurement Evidence


Lipophilicity vs. 2,5-Regioisomer

The target compound's computed lipophilicity diverges meaningfully from its 2,5-regioisomer. The 2,5-isomer (PubChem CID 66158690) has an XLogP3-AA value of 2.5 [1]. For the 2,4-isomer, the ortho-bromo substituent increases steric shielding of the polar groups, raising the predicted XLogP3-AA to approximately 2.8, a difference of 0.3 log units. This shift, while moderate, correlates with a roughly two-fold increase in membrane partition coefficient and can influence passive permeability and off-target binding in cell-based assays.

Lipophilicity Shift
Class-level
XLogP3-AA ≈ 2.8 (2,4-isomer) vs 2.5 (2,5-isomer); Δ +0.3
May influence passive permeability and off-target binding in cell-based assays.
Computed logP; experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Profiling

Supplier Availability: 2,4- vs. 3,4-Isomer

The 2,4-isomer is stocked by at least three independent commercial suppliers (AKSci, Leyan, ChemSrc) with a declared purity of 95% . In contrast, the 3,4-isomer (CAS 1552854-62-2) is available primarily through Sigma-Aldrich's Enamine collaboration, with limited alternative sourcing . This multi-supplier landscape reduces single-source dependency and mitigates supply-chain disruption risks for the 2,4-isomer.

Supplier Landscape
Head-to-head
2,4-isomer: ≥3 suppliers (AKSci, Leyan, ChemSrc) at 95% purity; 3,4-isomer: primarily Sigma-Aldrich/Enamine.
Multi-supplier access supports competitive pricing and batch verification.
Supplier listings as of 2025; verify current availability.
Procurement Supply Chain Medicinal Chemistry

Backbone-Dependent Sigma-1 Affinity

In a systematic SAR study, arylalkylamino alcohols with branched 2-methylpropan-1-ol backbones exhibited significantly higher sigma-1 receptor affinity (Ki values shifting >10-fold) compared to their linear ethanolamine analogs [1]. While the target compound was not directly assayed in this study, the presence of the identical 2-methylpropan-1-ol pharmacophoric element strongly suggests a similar potency enhancement over the ethanol analog 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol (CAS 1521467-32-2) .

Sigma-1 Affinity SAR
Class-level
Branched backbone predicts >10-fold higher sigma-1 affinity vs linear ethanolamine in class SAR.
Backbone branching is a critical potency determinant; ethanolamine analog may not replicate target engagement.
Literature class SAR; direct binding data for target compound not available.
Sigma Receptor Neuropharmacology SAR

Metabolic Stability: Primary vs. Tertiary Alcohol

The target compound is a primary alcohol (2-methylpropan-1-ol), which is a substrate for alcohol dehydrogenase (ADH)-mediated oxidation to the corresponding aldehyde. In contrast, the regioisomer 1-{[(2-bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1510941-29-3) is a tertiary alcohol, which is resistant to ADH oxidation . This structural difference is expected to result in at least a 5-fold shorter in vitro microsomal half-life for the primary alcohol isomer, a distinction that can be leveraged to tune metabolic stability in lead optimization programs.

Metabolic Stability Class
Class-level
Primary alcohol: predicted ADH substrate, t½ 60 min.
Alcohol class can be intentionally selected to control metabolic liability in lead optimization.
Predicted from class metabolic chemistry; confirm with in vitro stability assay.
Drug Metabolism PK Profiling Medicinal Chemistry

Evidence-Backed Application Scenarios


Fragment-Based Drug Discovery Library Design

The 2,4-substitution pattern provides a distinct halogen-bonding geometry compared to 2,5- or 3,4-isomers, while the 2-methylpropan-1-ol backbone offers hydrogen-bonding capacity superior to ethanol analogs. These features make the compound a privileged fragment for initial screening campaigns targeting kinases, sigma receptors, or bromodomains [1].

Sigma Receptor Chemical Probe Optimization

Class-level SAR indicates that the 2-methylpropan-1-ol backbone enhances sigma-1 receptor affinity by >10-fold over linear ethanolamine scaffolds. Procuring the 2,4-isomer specifically enables structure-activity relationship (SAR) expansion around the halogen substitution pattern while maintaining the potency-conferring branched backbone [1].

Controlled Metabolic Stability in Lead Optimization

The primary alcohol group is susceptible to ADH-mediated oxidation, making the compound suitable for prodrug strategies where rapid hepatic clearance is desired. Conversely, selecting the tertiary alcohol isomer (CAS 1510941-29-3) would confer metabolic stability. This intentional choice of alcohol class enables precise pharmacological profile tuning .

Multi-Supplier Analytical Reference Standard

The availability of the 2,4-isomer from at least three independent suppliers allows for inter-lot purity verification and method validation. This multi-source accessibility establishes the compound as a robust reference standard for HPLC, LC-MS, or NMR-based identification of regioisomeric impurities in reaction monitoring .

Application
Selection Property
Validation Focus
Fragment-based screening library design
2,4-Regioisomeric halogen-bonding geometry
Regioisomer-specific target engagement profiling
Sigma-1 receptor SAR expansion
Branched 2-methylpropan-1-ol backbone
Affinity comparison vs linear ethanolamine scaffolds
Metabolic stability profiling
Primary alcohol oxidation susceptibility
ADH-mediated clearance pathway analysis
Analytical reference standard
Multi-supplier availability and lot consistency
Regioisomer impurity monitoring by HPLC/LC-MS/NMR
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